molecular formula C12H23N3O2 B13881863 2-(4-aminopiperidin-1-yl)-N-(oxan-4-yl)acetamide

2-(4-aminopiperidin-1-yl)-N-(oxan-4-yl)acetamide

Cat. No.: B13881863
M. Wt: 241.33 g/mol
InChI Key: LEMRWYGEHXNUER-UHFFFAOYSA-N
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Description

2-(4-aminopiperidin-1-yl)-N-(oxan-4-yl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a piperidine ring substituted with an amino group and an oxane ring attached to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminopiperidin-1-yl)-N-(oxan-4-yl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines under suitable conditions.

    Attachment of the Oxane Ring: The oxane ring is attached through nucleophilic substitution reactions, where the piperidine derivative reacts with an oxane-containing reagent.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through acylation reactions, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminopiperidin-1-yl)-N-(oxan-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or oxane groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted piperidine or oxane derivatives.

Scientific Research Applications

2-(4-aminopiperidin-1-yl)-N-(oxan-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-aminopiperidin-1-yl)-N-(oxan-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-aminopiperidin-1-yl)-2-phenylethanone hydrochloride: A compound with a similar piperidine structure but different functional groups.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another compound with a piperidine ring and different substituents.

Uniqueness

2-(4-aminopiperidin-1-yl)-N-(oxan-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H23N3O2

Molecular Weight

241.33 g/mol

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-(oxan-4-yl)acetamide

InChI

InChI=1S/C12H23N3O2/c13-10-1-5-15(6-2-10)9-12(16)14-11-3-7-17-8-4-11/h10-11H,1-9,13H2,(H,14,16)

InChI Key

LEMRWYGEHXNUER-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CC(=O)NC2CCOCC2

Origin of Product

United States

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